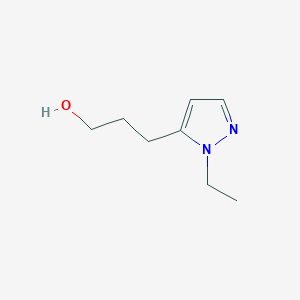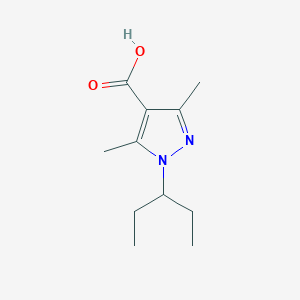
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is a sulfonyl chloride derivative of pyrazine, characterized by the presence of a methyl group at the 5-position of the pyrazine ring and an ethanesulfonyl chloride group attached to the 2-position .
Méthodes De Préparation
The synthesis of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride typically involves the reaction of 5-methylpyrazine with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Analyse Des Réactions Chimiques
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although detailed information on these reactions is limited.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(5-methylpyrazin-2-yl)ethanesulfonic acid.
Applications De Recherche Scientifique
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparaison Avec Des Composés Similaires
2-(5-Methylpyrazin-2-YL)ethanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-(5-Methoxypyrazin-2-YL)ethanesulfonyl chloride: Similar in structure but with a methoxy group instead of a methyl group.
2-(5-Chloropyrazin-2-YL)ethanesulfonyl chloride: Contains a chlorine atom at the 5-position of the pyrazine ring.
These similar compounds share common reactivity patterns but differ in their specific chemical and physical properties, which can influence their applications and effectiveness in various reactions .
Propriétés
Numéro CAS |
1196151-37-7 |
|---|---|
Formule moléculaire |
C7H9ClN2O2S |
Poids moléculaire |
220.68 g/mol |
Nom IUPAC |
2-(5-methylpyrazin-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c1-6-4-10-7(5-9-6)2-3-13(8,11)12/h4-5H,2-3H2,1H3 |
Clé InChI |
YZDFMAHRTXEQFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


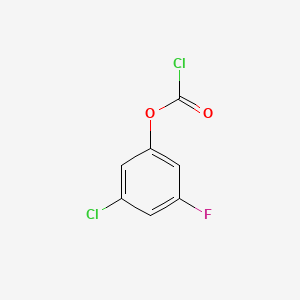
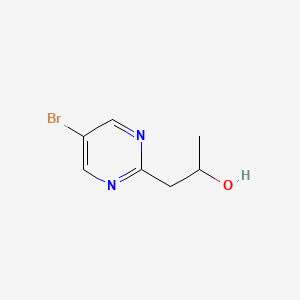
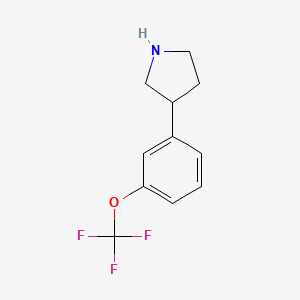
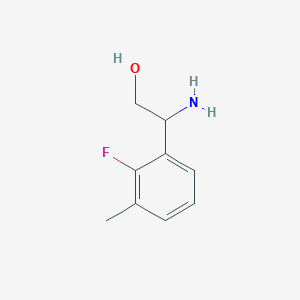
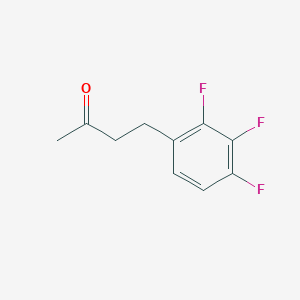
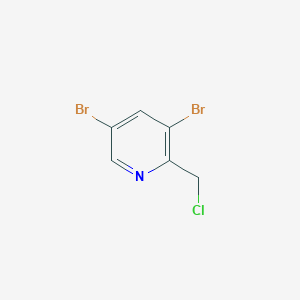
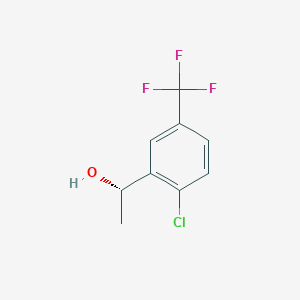
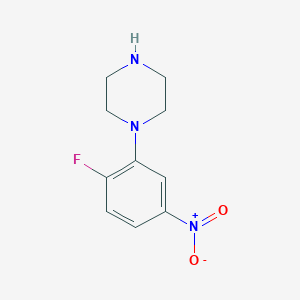
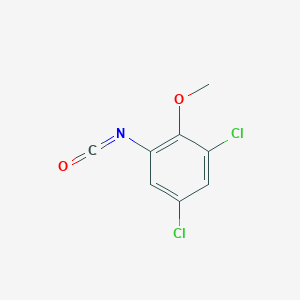
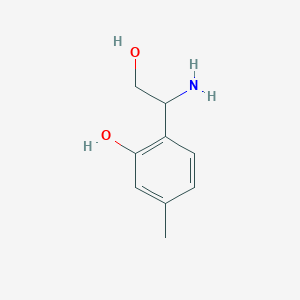

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
